3-(2,3-Dichlorophenyl)propanal

Catalog No.
S12916065
CAS No.
1057670-84-4
M.F
C9H8Cl2O
M. Wt
203.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2,3-Dichlorophenyl)propanal

CAS Number

1057670-84-4

Product Name

3-(2,3-Dichlorophenyl)propanal

IUPAC Name

3-(2,3-dichlorophenyl)propanal

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

InChI

InChI=1S/C9H8Cl2O/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1,3,5-6H,2,4H2

InChI Key

FFXMFAOIAOPXMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CCC=O

3-(2,3-Dichlorophenyl)propanal is an organic compound characterized by its molecular formula C10H8Cl2O. It features a propanal group attached to a dichlorophenyl moiety, specifically at the 3-position. The presence of chlorine atoms at the 2 and 3 positions on the phenyl ring significantly influences the compound's chemical properties and biological activities. This compound is typically a colorless to pale yellow liquid with a distinct odor, and it is soluble in organic solvents.

Due to its functional groups:

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, 3-(2,3-dichlorophenyl)propanoic acid.
  • Reduction: The aldehyde can be reduced to form the corresponding alcohol, 3-(2,3-dichlorophenyl)propanol.
  • Nucleophilic Substitution: The chlorine atoms can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Research indicates that 3-(2,3-Dichlorophenyl)propanal exhibits notable biological activities. It has been studied for its potential antimicrobial and antifungal properties. The dichlorophenyl group enhances its interaction with biological membranes and enzymes, potentially disrupting microbial cell function. Additionally, it may have implications in drug development due to its structural features that allow it to interact with various biological targets.

The synthesis of 3-(2,3-Dichlorophenyl)propanal can be achieved through several methods:

  • Starting from 2,3-Dichlorobenzaldehyde:
    • Reacting 2,3-dichlorobenzaldehyde with propanal in the presence of a suitable catalyst under controlled conditions.
  • Using Grignard Reagents:
    • A common method involves the reaction of 2,3-dichlorobenzaldehyde with a Grignard reagent derived from propan-1-ol followed by hydrolysis.

These methods allow for the production of high yields of the desired compound while maintaining purity.

3-(2,3-Dichlorophenyl)propanal finds applications in several fields:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic compounds.
  • Pharmaceuticals: Its potential biological activities make it a candidate for drug development.
  • Agricultural Chemicals: It may be used in the formulation of pesticides or herbicides due to its antimicrobial properties.

Studies on the interactions of 3-(2,3-Dichlorophenyl)propanal with various biological systems have revealed insights into its mechanisms of action. For instance:

  • Cell Membrane Disruption: Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.
  • Enzyme Inhibition: The compound may inhibit specific enzymes critical for microbial survival or proliferation.

These interactions highlight its potential as an antimicrobial agent and warrant further investigation into its therapeutic applications.

Several compounds share structural similarities with 3-(2,3-Dichlorophenyl)propanal. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-(2,4-Dichlorophenyl)propanalC10H8Cl2OChlorine at different positions affects reactivity
4-(2,3-Dichlorophenyl)butanalC11H10Cl2OLonger carbon chain may influence biological activity
4-(Chlorophenyl)propanalC9H9ClOLacks dichloro substitution; different reactivity

Uniqueness

The uniqueness of 3-(2,3-Dichlorophenyl)propanal lies in the specific arrangement of chlorine substituents on the phenyl ring. This positional isomerism results in distinct chemical reactivity and biological properties compared to its analogs. For example, while other dichlorinated phenyl compounds may exhibit similar antimicrobial properties, the exact positioning of chlorine atoms can significantly alter their effectiveness and interaction profiles.

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Exact Mass

201.9952203 g/mol

Monoisotopic Mass

201.9952203 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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